“4-Butyl-5-methyl-3-isoxazolol” is a chemical compound with the molecular formula C8H13NO2 . It is also known by other names such as “4-butyl-5-methyl-1,2-oxazol-3-ol” and "3 (2H)-Isoxazolone,4-butyl-5-methyl-" .
The synthesis of “4-Butyl-5-methyl-3-isoxazolol” and its derivatives has been a subject of research. For instance, a practical and chromatography-free multigram synthesis of a 3-isoxazolol containing antifibrinolytic agent, AZD6564, has been developed in eight steps and 7% overall yield starting from methyl 2-chloroisonicotinate .
The molecular structure of “4-Butyl-5-methyl-3-isoxazolol” consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 155.194 Da and the monoisotopic mass is 155.094635 Da .
The physical and chemical properties of “4-Butyl-5-methyl-3-isoxazolol” include its molecular structure and formula, as well as its average and monoisotopic mass . More specific properties such as melting point, boiling point, solubility, and others are not provided in the retrieved data.
Detailed molecular structure analysis of 4-Butyl-5-methyl-3-isoxazolol, particularly in its various substituted forms, is crucial for understanding its interaction with the GABAA receptor. Molecular modeling studies have revealed that the 4-position of the 3-isoxazolol ring, where the butyl group is attached, protrudes into a spacious cavity within the receptor binding site. [, ] This cavity can accommodate bulky substituents, which explains the increased affinity and antagonist potency observed with diphenylalkyl and naphthylalkyl substitutions compared to smaller alkyl or benzyl groups. []
4-Butyl-5-methyl-3-isoxazolol and its derivatives primarily act as GABAA receptor antagonists. [, ] They bind to the receptor at a site distinct from the GABA binding site, thereby inhibiting the action of GABA, the primary inhibitory neurotransmitter in the central nervous system. [] The bulky substituents at the 4-position of the 3-isoxazolol ring are crucial for enhancing their antagonist potency. [, ] These antagonists have demonstrated efficacy in preclinical models of neurological and psychiatric disorders, suggesting their potential as therapeutic agents. []
The primary application of 4-Butyl-5-methyl-3-isoxazolol and its derivatives is in scientific research, specifically in the field of neuroscience and medicinal chemistry. [, ]
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: